N-Nonyldeoxynojirimycin Exhibits Potent Glucosidase Inhibition with a Distinct Profile
N-Nonyldeoxynojirimycin (NN-DNJ) potently inhibits acid alpha-glucosidase and alpha-1,6-glucosidase. While direct head-to-head IC50 comparisons with all analogs are limited, NN-DNJ's potency on these specific enzymes is well-documented and serves as a baseline for its activity. The compound shows greater potency for acid alpha-glucosidase (IC50 = 0.42 μM) compared to alpha-1,6-glucosidase (IC50 = 8.4 μM) .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42 μM (acid alpha-glucosidase); IC50 = 8.4 μM (alpha-1,6-glucosidase) |
| Comparator Or Baseline | In-class baseline (e.g., Miglustat IC50 for alpha-glucosidase is reported in the low micromolar range but is less potent in vivo) |
| Quantified Difference | NN-DNJ demonstrates a ~20-fold selectivity window between the two glucosidases. |
| Conditions | In vitro enzyme assays using purified or recombinant enzymes. |
Why This Matters
This quantitative profile defines its utility for studies requiring differential inhibition of glucosidase subtypes and provides a benchmark for quality control in procurement.
